molecular formula C18H18ClNO5 B12776211 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester CAS No. 114011-51-7

2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester

Cat. No.: B12776211
CAS No.: 114011-51-7
M. Wt: 363.8 g/mol
InChI Key: PQWNHCKULLXTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 6-methyl groups onto the pyridine ring.

    Esterification: Formation of the 3-ethyl ester group through esterification reactions.

    Carboxymethoxy Methylation: Introduction of the carboxymethoxy methyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of ester bonds to form carboxylic acids and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Carboxymethoxy)methyl)-4-(2-bromophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
  • 2-((Carboxymethoxy)methyl)-4-(2-fluorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester
  • 2-((Carboxymethoxy)methyl)-4-(2-iodophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester

Uniqueness

The uniqueness of 2-((Carboxymethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-3-pyridinecarboxylic acid, 3-ethyl ester lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

114011-51-7

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

IUPAC Name

2-[[4-(2-chlorophenyl)-3-ethoxycarbonyl-6-methylpyridin-2-yl]methoxy]acetic acid

InChI

InChI=1S/C18H18ClNO5/c1-3-25-18(23)17-13(12-6-4-5-7-14(12)19)8-11(2)20-15(17)9-24-10-16(21)22/h4-8H,3,9-10H2,1-2H3,(H,21,22)

InChI Key

PQWNHCKULLXTBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1COCC(=O)O)C)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.